Diethoxyethyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-ethoxyethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKYMNRQXYPJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060542 | |
| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 34 deg C; [ChemIDplus] | |
| Record name | Bis(2-ethoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20335 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
605-54-9 | |
| Record name | Bis(2-ethoxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyethyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxyethyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethoxyethyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethoxyethyl phthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFT32LJQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Diethoxyethyl Phthalate
Detection in Environmental Compartments
Scientific investigations have confirmed the presence of Diethoxyethyl phthalate (B1215562) across a range of environmental settings. Its detection in aquatic systems, sediments, the atmosphere, and terrestrial environments underscores its mobility and persistence.
Aquatic Systems (e.g., surface water, groundwater, wastewater)
Diethoxyethyl phthalate is frequently detected in various aquatic environments. Its presence is often linked to discharges from industrial facilities and wastewater treatment plants (WWTPs). For instance, treated wastewaters from textile manufacturing plants have shown DEEP concentrations of 3.2 µg/L, while tire manufacturing plants and pulp and paper manufacturers have reported levels of 60 µg/L and 50 µg/L, respectively. who.int In surface waters, such as rivers, concentrations can vary. One study noted that in the middle-lower Hanjiang River, Diethyl phthalate (DEP), a similar compound, was detected in 100% of water samples, with concentrations influenced by seasonal variations. mdpi.com Another comprehensive review highlighted that phthalate esters (PEs), including DEEP, can be found in river water at concentrations up to 2,705 µg/L in some regions. frontiersin.org
Groundwater is also susceptible to contamination. Although specific data for DEEP is limited, studies on general phthalates have shown their presence in public water wells. For example, one summary of studies found diethyl phthalate in the groundwater of 33% of 39 public wells in New York state. who.int However, it is often challenging to determine the exact source of this contamination due to the potential for sample contamination during collection and analysis. who.intwi.gov
Table 1: Concentration of this compound in Aquatic Systems
| Aquatic System | Location/Source | Concentration Range |
|---|---|---|
| Wastewater | Textile Manufacturing | 3.2 µg/L |
| Wastewater | Tire Manufacturing | 60 µg/L |
| Wastewater | Pulp and Paper Manufacturing | 50 µg/L |
| River Water | General (Nigeria) | Up to 2,705 µg/L (Total PEs) |
| Groundwater | Public Wells (New York, USA) | Detected in 33% of 39 wells |
Sedimentary Matrices
Due to their chemical properties, phthalates tend to adsorb to particulate matter in water and subsequently settle in sedimentary matrices. Sediments in rivers, lakes, and coastal areas can, therefore, act as a sink for these compounds. In the middle-lower Hanjiang River, DEP was detected in 100% of sediment samples. mdpi.com The concentrations of DEP in these sediments ranged from 2.00 to 620 ng/g. mdpi.com In coastal areas of South China, Di(2-Ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) were the major phthalate compounds found in soil and plant samples. mdpi.com The total concentration of 15 different phthalates in soil samples ranged from 0.445 to 4.437 mg/kg. mdpi.com
Table 2: Concentration of Phthalates in Sedimentary Matrices
| Sedimentary Matrix | Location | Compound | Concentration Range |
|---|---|---|---|
| River Sediment | Hanjiang River, China | DEP | 2.00–620 ng/g |
| Coastal Soil | South China | Total of 15 PAEs | 0.445–4.437 mg/kg |
Atmospheric Presence (e.g., air, dust, particulate matter)
This compound can be released into the atmosphere through volatilization from products and industrial emissions. It has been measured in both indoor and outdoor air. For example, a study in Newark, USA, found DEEP concentrations ranging from 1.60 to 2.03 µg/m³ in indoor air of a telephone switching office and from 0.40 to 0.52 µg/m³ in outdoor air. who.int Phthalates can also adsorb to airborne particulate matter and household dust. nih.govepa.gov Indoor dust is considered a significant reservoir for phthalates, with total concentrations of various phthalic acid esters (PAEs) in indoor dust samples from Palermo, Italy, ranging from 269 to 4,831 mg/kg. nih.gov
Table 3: Concentration of this compound in the Atmosphere
| Atmospheric Compartment | Location | Concentration Range |
|---|---|---|
| Indoor Air | Telephone Switching Office (Newark, USA) | 1.60–2.03 µg/m³ |
| Outdoor Air | Newark, USA | 0.40–0.52 µg/m³ |
| Indoor Dust | Palermo, Italy | 269–4,831 mg/kg (Total PAEs) |
Soil and Terrestrial Environments
Soil contamination with this compound can occur through atmospheric deposition, application of contaminated sewage sludge, and leaching from plastic waste in landfills. nih.gov Once in the soil, DEEP can be biodegraded by microorganisms. who.int Studies have shown that DEEP biodegrades rapidly in soil, with a reported half-life of 0.75 days at 20°C, suggesting it is not expected to persist in the terrestrial environment under favorable conditions. who.int However, the widespread use of plastics in agriculture, such as plastic shed films, can be a direct source of phthalate contamination in agricultural soils. frontiersin.org In ginseng cultivation bases in China, the total concentration of 19 different PAEs in soil ranged from 0.69 to 3.30 mg kg⁻¹. frontiersin.org
Table 4: Concentration of Phthalates in Soil and Terrestrial Environments
| Environment | Location/Source | Compound | Concentration Range |
|---|---|---|---|
| Agricultural Soil | Ginseng Cultivation Bases, China | Total of 19 PAEs | 0.69–3.30 mg/kg |
Spatiotemporal Trends in Environmental Concentrations
The environmental concentrations of this compound and other phthalates can exhibit significant spatial and temporal variations. Spatially, higher concentrations are often found in industrialized and densely populated areas due to greater sources of emission. mdpi.com
Temporally, studies have shown varying trends. For instance, a study on tea plants found that the content of PAEs was lowest in the spring and higher in autumn and winter, showing a negative correlation with ambient air temperature and a positive correlation with the air quality index. nih.govresearchgate.net In the United States, a national survey from 2001 to 2010 observed a decrease in urinary concentrations of monoethyl phthalate, a metabolite of DEEP, suggesting a potential decline in exposure over that period. gwu.edu This may be attributed to changes in the use of certain phthalates in consumer products due to regulatory actions and public awareness. gwu.edu
Identification of Potential Environmental Emission Sources
The primary sources of this compound in the environment are anthropogenic. Its extensive use as a plasticizer in a wide array of products is the main driver of its release. who.int Key emission sources include:
Industrial and Manufacturing Processes: Facilities that produce or use DEEP in the manufacturing of plastics, cosmetics, and other products can release it into the air and water through wastewater discharges and atmospheric emissions. who.intfrontiersin.org
Consumer Products: DEEP can leach or volatilize from a multitude of consumer goods, including plastic packaging films, cosmetics, toiletries, toys, and medical tubing. who.intsapub.org The aging and degradation of these plastic products can accelerate the release of phthalates. sapub.org
Waste Disposal: Landfills are a significant repository for plastic waste. DEEP can leach from these landfills into the surrounding soil and groundwater. cdc.gov The incineration of plastic waste can also release phthalates into the atmosphere. cdc.gov
Wastewater Treatment Plants: While WWTPs can remove a significant portion of phthalates from wastewater, they are not always completely effective, and their effluents can still be a source of these compounds to receiving water bodies. frontiersin.orgnih.gov The sludge produced during wastewater treatment can also contain high concentrations of phthalates and, if used as agricultural fertilizer, can introduce these compounds into the soil. frontiersin.org
Urban and Agricultural Runoff: Stormwater runoff from urban areas can carry phthalates from various sources, such as plastic litter and atmospheric deposition, into surface waters. nih.gov Similarly, runoff from agricultural lands where plastic mulching is used can contribute to phthalate contamination. frontiersin.org
Human Exposure Pathways and Assessment of Diethoxyethyl Phthalate
Biomonitoring Strategies for Diethoxyethyl Phthalate (B1215562) Metabolites
Biomonitoring involves measuring a chemical or its metabolites in human biological samples, such as urine or blood, to assess the amount of the chemical that has entered the body. This is a key strategy for understanding total exposure from all sources. While robust biomonitoring programs and analytical methods exist for many common phthalates, the application of these strategies specifically to Diethoxyethyl phthalate is not well-documented.
For most phthalates, the parent diester is rapidly metabolized in the body into its monoester metabolite and other secondary, oxidized metabolites, which are then excreted in the urine. Following this metabolic pattern, the primary hydrolytic metabolite of this compound would be Monoethoxyethyl phthalate (MEEP). However, studies that profile human urine for the presence and concentration of Monoethoxyethyl phthalate following exposure to DEEP could not be identified. Therefore, urinary metabolite data, which is the cornerstone for assessing exposure to most phthalates, is currently unavailable for this compound.
Analysis of blood, plasma, or serum can also be used for biomonitoring, typically reflecting more recent exposures than urine. A 2024 study on chemical exposomics developed an analytical method for detecting a wide range of chemicals in human plasma, which included this compound as a target analyte. nih.govdiva-portal.orgacs.org The study noted technical challenges, with DEEP showing low recovery rates (22–41%) with their specific extraction method. nih.govacs.org While the methodology was applied to 32 human plasma samples, the study did not report detectable concentrations of this compound in these samples. nih.govacs.org Thus, while analytical methods are being developed that could potentially detect DEEP in human plasma, there is currently no available data on its concentration in the blood or serum of the general population.
Maternal-Fetal Transfer Research
Research indicates that this compound (DEEP), also known as dimethoxyethyl phthalate (DMEP), can cross the placental barrier and enter fetal circulation. Studies in pregnant rats have demonstrated the rapid transfer of unmetabolized DMEP to the fetus following intravenous or intraperitoneal administration. industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.gov
Once in the maternal system, DMEP is metabolized into mono-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME). industrialchemicals.gov.auindustrialchemicals.gov.au While the rat fetus has limited capacity to hydrolyze DMEP, MMEP is found in the fetus shortly after maternal exposure, suggesting its transfer from the placenta. cpsc.gov The concentration of DMEP and its primary metabolite, MMEP, in the placenta has been reported to be approximately four times greater than in the fetus. industrialchemicals.gov.au Despite this, clearance of DMEP and MMEP from the placenta is rapid. industrialchemicals.gov.au
Studies using radiolabeled DMEP (¹⁴C-DMEP) in pregnant rats have provided insights into the timeline of this transfer. Following intravenous injection on gestation day 13, unmetabolized DMEP was quickly detected in the fetus. industrialchemicals.gov.au Similarly, after an intraperitoneal dose on gestation day 14, the total phthalate concentration in both the placenta and the fetus peaked within 30 to 60 minutes. cpsc.gov The concentration of DMEP and MMEP in the fetus decreased by 96 percent between 1 and 4 hours after dosing, indicating swift clearance. cpsc.gov
The transfer of phthalates across the placenta is not unique to this compound. For instance, the hydrolytic metabolite of Di-(2-ethylhexyl) phthalate (DEHP), mono-(2-ethylhexyl) phthalate (MEHP), has also been shown to cross the placenta and has been measured in umbilical cord blood, amniotic fluid, and placental tissue. nih.govnih.gov
Table 1: Research Findings on Maternal-Fetal Transfer of this compound (DMEP)
| Study Animal | Administration Route | Key Finding | Citation |
|---|---|---|---|
| Pregnant Rat | Intravenous or Intraperitoneal | Rapid transfer of unmetabolized DMEP across the placenta to the fetus. | industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.gov |
| Pregnant Rat | Intravenous | Concentration of DMEP and its metabolite MMEP in the placenta was about four times greater than in the fetus. | industrialchemicals.gov.au |
| Pregnant Rat | Intraperitoneal | Total phthalate concentration in the placenta and fetus peaked 30-60 minutes after dosing. | cpsc.gov |
| Pregnant Rat | Intravenous | Clearance of DMEP and its metabolite MMEP from the placenta is rapid. | industrialchemicals.gov.au |
Population-Specific Exposure Disparities and Vulnerable Cohorts
Exposure to phthalates, including this compound, is widespread across the general population; however, certain groups exhibit higher levels of exposure and may be more vulnerable to potential health effects. industrialchemicals.gov.aunih.gov Factors such as age, gender, race/ethnicity, and occupation can influence exposure levels. industrialchemicals.gov.auresearchgate.net
Pregnant women and their developing fetuses are considered a particularly vulnerable cohort. nih.gov The developing fetus may be exposed to phthalates through maternal transfer across the placenta. industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.gov Additionally, infants and young children can have higher exposure levels than adults due to factors like their higher surface-area-to-body-mass ratio, increased hand-to-mouth behaviors, and proximity to contaminated dust on floors. researchgate.net Children in intensive care units may have significantly higher exposure to phthalates like DEHP from medical devices such as plastic tubing and catheters. center4research.org
Occupational exposure is another significant pathway. Workers in industries that manufacture or use phthalates, such as in the production of polyvinyl chloride (PVC), may experience higher exposure levels. nih.gov For example, a study of workers in various industries found the highest geometric mean intakes of DEHP in those involved in PVC film manufacture and PVC compounding. nih.gov
Disparities in exposure have also been observed across different racial and ethnic groups. researchgate.net Some studies have reported higher urinary levels of certain phthalate metabolites in women of color compared to white women, which may be linked to differences in the use of personal care products. researchgate.net The use of cosmetics and personal care products, which can contain phthalates as solvents and fixatives, is a notable source of exposure, particularly for women. researchgate.netresearchgate.net
Geographic location can also play a role in exposure levels. For instance, a study in China found that the daily intake of total phthalates and DEHP was significantly higher for adults in the Pearl River Delta compared to those in the Yangtze River Delta, likely due to higher levels of environmental contamination in the former region. researchgate.net
Table 2: Population-Specific Exposure Disparities for Phthalates
| Vulnerable Cohort/Population Group | Key Factors Influencing Exposure | Citation |
|---|---|---|
| Pregnant Women and Fetuses | Maternal-fetal transfer across the placenta. | industrialchemicals.gov.auindustrialchemicals.gov.aucpsc.govnih.gov |
| Infants and Young Children | Higher surface-area-to-body-mass ratio, hand-to-mouth behaviors, exposure to contaminated dust, and use of medical devices in intensive care settings. | researchgate.netcenter4research.org |
| Industrial Workers | Occupational exposure during the manufacture and use of phthalate-containing products (e.g., PVC). | nih.gov |
| Certain Racial/Ethnic Groups | Differences in the use of personal care products. | researchgate.net |
| Women | Higher use of cosmetics and personal care products containing phthalates. | researchgate.netresearchgate.net |
| Populations in Highly Industrialized/Contaminated Regions | Higher levels of environmental contamination. | researchgate.net |
Molecular and Cellular Toxicological Investigations of Diethoxyethyl Phthalate
Endocrine System Disruption Research
Androgen Receptor Modulation
There is a lack of specific studies investigating the direct interaction of Diethoxyethyl Phthalate (B1215562) with the androgen receptor. Research on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and its metabolites, has shown the potential for these compounds to interfere with androgen signaling. nih.govnih.gov However, these findings cannot be directly extrapolated to Diethoxyethyl Phthalate without specific experimental evidence.
Estrogen Receptor Interactions
Similarly, literature detailing the specific interactions of this compound with estrogen receptors (ERα and ERβ) is scarce. While some studies have examined the estrogenic activity of a wide range of phthalates, specific data points and mechanistic studies for this compound are not provided. For instance, an in-vitro study investigating the estrogenic activity of numerous phthalates did not find estrogenic activity for the structurally similar Dimethoxyethyl phthalate (DMEP). industrialchemicals.gov.au
Thyroid Hormone Pathway Perturbations
The impact of this compound on the thyroid hormone pathway has not been a subject of focused research. Extensive research on DEHP has suggested potential disruption of the hypothalamic-pituitary-thyroid (HPT) axis through various mechanisms, including effects on thyroid hormone synthesis, transport, and metabolism. nih.gove-century.usfrontiersin.orgnih.govresearchgate.net However, equivalent data for this compound is not available.
Steroidogenesis Enzyme Activity Modulation
The modulation of enzymes involved in steroid hormone synthesis (steroidogenesis) is a key mechanism by which endocrine disruptors can exert their effects. While studies on DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), have demonstrated effects on steroidogenic enzymes in Leydig cells nih.gov, specific investigations into how this compound affects these enzymatic pathways are absent from the scientific literature.
Reproductive System Toxicity Studies
The reproductive toxicity of phthalates is a well-documented area of concern, particularly for male reproductive development.
Male Reproductive System Effects
Specific studies on the effects of this compound on the male reproductive system are not found in the available literature. In contrast, the structurally related compound, Dimethoxyethyl phthalate (DMEP), has been shown to cause testicular toxicity in animal studies. industrialchemicals.gov.au For example, studies on DMEP have reported significant decreases in testes weight and increases in abnormal sperm heads in rats. industrialchemicals.gov.aunih.gov One study noted that the toxicity profile of DMEP, which has an atypical ether molecular configuration, was unique compared to other phthalates. inrs.fr However, without direct experimental data, it is not scientifically sound to assume an identical toxicological profile for this compound.
Due to the lack of specific data for this compound in the requested areas, the generation of data tables is not possible.
The analysis of the existing scientific and toxicological literature reveals a significant lack of data specifically pertaining to the molecular and cellular effects of this compound. While there is a wealth of information on other phthalates like DEHP and DMEP, these data cannot be reliably extrapolated to this compound due to differences in chemical structure, metabolism, and potentially, toxicological activity. The absence of studies on its interaction with androgen and estrogen receptors, the thyroid pathway, steroidogenic enzymes, and its effects on the male reproductive system highlights a critical knowledge gap. Further research is required to elucidate the specific toxicological profile of this compound to enable a comprehensive risk assessment.
Female Reproductive System Effects
Scientific literature available through targeted searches does not provide specific research findings on the effects of this compound on the female reproductive system. While extensive research exists on the reproductive toxicity of other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), which have been shown to impact uterine histology, fertility, and hormone regulation, similar detailed investigations for this compound are not present in the reviewed materials. ksdb.orgnih.govmdpi.comnih.govnih.govcbs8.comresearchgate.net
Developmental Neurotoxicity Assessments
There is a lack of specific studies investigating the developmental neurotoxicity of this compound in the available scientific literature. Research on other phthalate esters has suggested potential links to neurodevelopmental effects, including alterations in brain development and neurobehavioral changes. nih.govresearchgate.netmdpi.comssph-journal.org However, dedicated assessments to determine if this compound induces similar effects, such as impacting neuronal differentiation, neurogenesis, or causing behavioral deficits, have not been identified in the reviewed sources.
Hepatic Systemic Responses
Detailed toxicological investigations focusing specifically on the hepatic systemic responses to this compound exposure are not available in the reviewed scientific literature. In contrast, studies on other phthalates like Diethyl phthalate (DEP) and Di(2-ethylhexyl) phthalate (DEHP) have reported various liver effects, including changes in liver weight and histopathological alterations. epa.govnih.govepa.govmdpi.com Equivalent data for this compound, which would characterize its specific impact on liver function and pathology, could not be located.
Renal Systemic Responses
Specific research findings detailing the renal systemic responses to this compound are not present in the available scientific literature. Toxicological profiles for other phthalates, such as Dimethyl phthalate (DMP) and Di(2-ethylhexyl) phthalate (DEHP), have identified the kidney as a potential target organ, with some studies noting effects like nephritis and the development of cysts in animal models. nih.govindustrialchemicals.gov.aunih.gov However, studies that specifically evaluate the nephrotoxic potential of this compound are absent from the reviewed sources.
Immunological Systemic Responses
Investigations into the immunological systemic responses following exposure to this compound are not documented in the reviewed scientific literature. Research on other phthalates has indicated that they may influence the immune system by altering cytokine secretion and potentially affecting both innate and adaptive immunity. nih.govdiabetesandenvironment.orgnih.gov Specific studies to determine whether this compound possesses similar immunomodulatory properties have not been found.
Genotoxicity and Mutagenicity Evaluations
In Vitro Genotoxicity Assays
Specific data from in vitro genotoxicity assays for this compound, such as the Ames test for mutagenicity or chromosomal aberration assays, were not identified in the reviewed scientific literature. While genotoxicity data is available for other phthalate esters like Diethyl phthalate (DEP) and Dimethyl phthalate (DMP), which have shown mixed or equivocal results in some assays, a corresponding toxicological evaluation for this compound is not documented in the available sources. industrialchemicals.gov.aucdc.govwho.intindustrialchemicals.gov.au
In Vivo Genotoxicity Assays
No data were found in the reviewed literature regarding in vivo genotoxicity studies conducted on this compound. Therefore, its potential to induce genetic mutations or chromosomal damage in living organisms has not been documented.
Carcinogenesis Research Modalities
There is no information available from carcinogenicity bioassays or other related research modalities for this compound. As a result, its potential to cause cancer remains un-evaluated by regulatory and scientific bodies based on the conducted searches.
Epidemiological Investigations and Public Health Implications of Phthalate Exposure
Methodological Considerations in Epidemiological Study Design
Confounding Factors and Co-exposure Analysis
The assessment of health risks associated with a single phthalate (B1215562), such as diethoxyethyl phthalate, is complicated by simultaneous exposure to multiple chemicals and various lifestyle and environmental variables. These confounding factors can obscure or modify the observed associations between a specific phthalate and a health outcome.
Confounding Factors: In epidemiological studies of phthalates, several key factors are consistently considered potential confounders. These variables can be associated with both the level of phthalate exposure and the health outcome under investigation, leading to spurious associations if not properly controlled for in statistical analyses. For instance, an individual's diet can be a significant confounder; consumption of packaged or fatty foods may increase exposure to lipophilic phthalates like DEHP and also be independently associated with metabolic health outcomes. nih.gov
Key confounding factors that researchers must account for include:
Demographics: Age, sex, race, and socioeconomic status are often associated with different exposure patterns and health vulnerabilities. nih.govresearchgate.net
Anthropometry: Adiposity or body mass index (BMI) can be a critical variable, as it may lie on the causal pathway between phthalate exposure and metabolic conditions like diabetes. nih.govmdpi.com
Environment: Residential area, housing characteristics (e.g., indoor heating methods), and occupational exposures can significantly impact phthalate levels. mdpi.comnih.gov
Table 1: Common Confounding Variables in Phthalate Epidemiological Research
| Category | Specific Confounder | Rationale for Inclusion | Source |
|---|---|---|---|
| Demographic | Age, Gender, Race/Ethnicity | Exposure patterns and health susceptibility can vary across these groups. | nih.govresearchgate.net |
| Socioeconomic | Education Level, Income (PIR) | Influences lifestyle, diet, housing, and access to healthcare. | researchgate.netnih.gov |
| Lifestyle & Behavior | Diet, Physical Activity, Smoking, Alcohol Use | Directly impacts health and can correlate with exposure sources (e.g., food packaging). | nih.gov |
| Physiological | Body Mass Index (BMI), Pre-existing conditions | Can be on the causal pathway or modify the effects of exposure. | nih.govmdpi.com |
| Environmental | Housing characteristics, Parental education, Cleaning frequency | Indoor environment is a primary source of phthalate exposure. | mdpi.com |
Co-exposure Analysis: A significant challenge in phthalate epidemiology is that human exposure occurs in the form of complex mixtures, not as isolated chemicals. mdpi.com People are concurrently exposed to various phthalates from numerous sources. This co-exposure can make it difficult to attribute a health effect to a single substance. For example, metabolites of DBP, di-isobutyl phthalate (DiBP), and butyl-benzyl phthalate (BBP) are often moderately to highly correlated, making it challenging to disentangle their individual effects. nih.gov
To address this, researchers are increasingly employing advanced statistical methods designed to analyze chemical mixtures:
Multipollutant Models: These models simultaneously include multiple phthalate metabolites to adjust for the effects of co-exposures. nih.gov
These methods help to control for co-pollutant confounding and provide a more realistic picture of the health risks associated with the complex chemical environment humans experience. mdpi.com
Cumulative Risk Assessment Frameworks for Phthalate Mixtures
Given that phthalates are present as mixtures in the environment and in the human body, assessing their risk one by one can significantly underestimate the potential for adverse health effects. Cumulative risk assessment (CRA) provides a framework to evaluate the combined risk from multiple chemicals that may act through a common mechanism or produce a common adverse outcome. canada.ca This is particularly relevant for phthalates, many of which exhibit anti-androgenic effects, meaning they interfere with the male reproductive system's development.
Regulatory bodies and researchers use several dose-addition-based methods to conduct CRAs for phthalates. The underlying assumption of dose addition is that the combined effect of the mixture can be predicted by summing the doses of the individual components, weighted for their potency. canada.caacs.org
Key methods for cumulative risk assessment include:
Hazard Index (HI) Approach: This is a widely used method that sums the hazard quotients (HQ) for each chemical in a mixture. An HQ is the ratio of an individual's exposure level to a chemical's toxicological reference value (e.g., Reference Dose, RfD). An HI greater than 1.0 suggests a potential risk. canada.camdpi.com This approach is flexible but can be conservative.
Relative Potency Factor (RPF) Method: This method is used when chemicals in a mixture are known to have a common mechanism of action. One chemical, typically the most well-studied, is chosen as the "index chemical." The potencies of the other chemicals are expressed relative to this index chemical, creating Relative Potency Factors (RPFs). canada.caresearchgate.net The total exposure is then calculated as the sum of the individual chemical exposures multiplied by their RPFs, resulting in a total toxic equivalent (TEQ) dose. This approach requires more detailed toxicological data but is considered more refined than the HI method. researchgate.netnih.gov
Margin of Exposure (MOE) Method: This approach calculates a margin of exposure for the entire mixture, providing an estimate of the margin between human exposure levels and the levels at which adverse effects are observed in toxicological studies. canada.caacs.org
Table 2: Comparison of Cumulative Risk Assessment (CRA) Methods for Phthalates
| Method | Principle | Data Requirement | Key Output | Source |
|---|---|---|---|---|
| Hazard Index (HI) | Sums the hazard quotients (Exposure/Reference Dose) of individual chemicals. Assumes dose addition. | Exposure data and a reference dose (RfD) or tolerable daily intake (TDI) for each component. | A unitless Hazard Index value. HI > 1.0 indicates potential concern. | canada.camdpi.com |
| Relative Potency Factor (RPF) | Normalizes the potency of each chemical to an index chemical. Calculates a total toxic equivalent (TEQ) dose. | Requires a common mechanism of action and dose-response data to derive RPFs for each component. | Total exposure expressed in equivalents of the index chemical. | canada.caresearchgate.netnih.gov |
| Margin of Exposure (MOE) | Calculates the ratio of a point of departure (POD) from animal studies to human exposure levels for the mixture. | Dose-response data to identify a POD (e.g., NOAEL, BMDL) and human exposure data. | A ratio indicating the margin of safety. | canada.caacs.org |
Advanced Analytical Methodologies for Diethoxyethyl Phthalate and Metabolites
Mass Spectrometry-Based Detection Techniques
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of diethoxyethyl phthalate (B1215562). When coupled with chromatographic separation, it provides a powerful platform for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds like diethoxyethyl phthalate. frontiersin.orgnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For phthalate analysis, GC-MS methods often involve electron ionization (EI), which generates characteristic fragmentation patterns. ingentaconnect.com The development of faster GC-MS methods, utilizing narrow-bore capillary columns, allows for the rapid and reliable detection of multiple phthalate esters, including DEEP, in a significantly shorter time frame compared to conventional methods. lcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of phthalates and their metabolites. mdpi.comresearchgate.net LC-MS/MS is particularly advantageous for analyzing less volatile and more polar metabolites that may require derivatization for GC-MS analysis. frontiersin.orgilacadofsci.com The technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sciex.comsciex.com In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected and fragmented to produce specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, enabling the detection of analytes at very low concentrations. sciex.com The use of ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. mdpi.com
Fragmentation Pathway Analysis (e.g., McLafferty Rearrangement)
Understanding the fragmentation pathways of this compound in a mass spectrometer is fundamental for its accurate identification. ingentaconnect.comepa.gov Under electron ionization, phthalate esters undergo characteristic fragmentation. ingentaconnect.com For this compound, a key fragmentation process is the McLafferty rearrangement. ingentaconnect.comepa.govresearchgate.net This rearrangement results in the formation of a prominent fragment ion. In the case of this compound, the base peak in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 72, which corresponds to the fragment produced by the McLafferty rearrangement of its molecular ion. ingentaconnect.comepa.gov This specific fragmentation pattern is a distinguishing feature that aids in its identification, even in complex mixtures. ingentaconnect.com The study of these fragmentation pathways provides essential information for developing robust and specific analytical methods. ingentaconnect.comepa.gov
Isotope Dilution Methods for Quantification
Isotope dilution mass spectrometry is considered the gold standard for the accurate quantification of organic compounds, including phthalates and their metabolites, at low concentrations. frontiersin.org This method involves adding a known amount of an isotopically labeled internal standard (e.g., a deuterated or ¹³C-labeled version of this compound) to the sample before analysis. nih.gov Because the labeled standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for any losses or matrix effects. researchgate.netnih.gov By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, a highly accurate and precise concentration can be determined. frontiersin.orgnih.gov This approach is particularly valuable for complex biological and environmental matrices where significant signal suppression or enhancement can occur. nih.gov
Sample Preparation and Matrix Effects Considerations
The analysis of this compound in various samples, such as consumer products, environmental matrices, and biological fluids, often requires extensive sample preparation to remove interfering substances. mdpi.commdpi.com The complexity of these matrices can lead to "matrix effects," where other components in the sample either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.net
Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). mdpi.com For instance, in the analysis of olive oil, a liquid-liquid extraction with hexane (B92381) and methanol (B129727) followed by a freezing clean-up step has been employed. mdpi.com For cosmetic samples, a three-phase system has been used to separate interfering substances. researchgate.net It is also crucial to minimize background contamination from laboratory equipment, as phthalates are ubiquitous in plastics and can leach into samples. nih.goviarc.fr This often involves using glassware that has been baked at high temperatures and avoiding plastic materials during sample handling. mdpi.comdiva-portal.org The choice of sample preparation method and the consideration of matrix effects are critical for obtaining reliable and accurate results. mdpi.comresearchgate.net
Development of High-Throughput Screening Assays
High-throughput screening (HTS) methodologies are increasingly being employed in toxicology to rapidly assess the biological activity of a large number of chemicals. nih.govbmglabtech.com These automated systems can screen thousands of compounds against specific biological targets in a short period. evotec.com While not a direct analytical method for this compound itself, HTS assays can be used to evaluate its potential biological effects, such as endocrine disruption. nih.gov These assays often utilize cell-based or biochemical tests to measure specific endpoints. genedata.com The data generated from HTS can help prioritize chemicals for further in-depth toxicological testing. nih.gov The integration of HTS with advanced analytical techniques provides a powerful approach for both identifying potential hazards and accurately measuring exposure levels.
Environmental Fate and Transport Dynamics of Diethoxyethyl Phthalate
Biodegradation Pathways and Kinetics
The primary mechanism for the environmental breakdown of phthalate (B1215562) esters is biodegradation by microorganisms. mst.dk Generally, the biodegradability of phthalates is influenced by the length and structure of their alkyl side chains, with short-chain phthalates being more readily degraded than their long-chain counterparts. mst.dkresearchgate.net The degradation process typically begins with the hydrolysis of the ester bonds, a reaction catalyzed by microbial esterases. This initial step cleaves the diester into a monoester and an alcohol, followed by further hydrolysis to phthalic acid and another alcohol molecule. d-nb.info The resulting phthalic acid and alcohols are then typically funneled into central metabolic pathways. d-nb.info
Aerobic Degradation Processes
Under aerobic conditions, the biodegradation of short-chain phthalates is a relatively efficient process. Following the initial hydrolysis to phthalic acid and, in the case of DEEP, 2-ethoxyethanol, the aromatic ring of phthalic acid is targeted by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the ring, leading to the formation of intermediates like protocatechuate. iaea.org This intermediate is then susceptible to ring cleavage, ultimately leading to the mineralization of the compound into carbon dioxide and water. The alcohol side-chain, 2-ethoxyethanol, is expected to be readily biodegradable.
While a specific pathway for Diethoxyethyl phthalate is not extensively documented, the aerobic degradation pathway for similar short-chain phthalates is well-established.
Table 1: General Aerobic Biodegradation Pathway Intermediates for Short-Chain Phthalates
| Step | Compound | Description |
|---|---|---|
| 1 | Di-ester (e.g., this compound) | The parent compound. |
| 2 | Mono-ester + Alcohol | Initial hydrolysis by esterases yields a monoester (e.g., Monoethoxyethyl Phthalate) and an alcohol (e.g., 2-Ethoxyethanol). |
| 3 | Phthalic Acid + Alcohol | The second ester bond is hydrolyzed, releasing Phthalic Acid and a second alcohol molecule. |
| 4 | Dihydroxylated Intermediates | Phthalic acid is oxidized by dioxygenases to form intermediates like protocatechuate. iaea.org |
| 5 | Ring Cleavage Products | The aromatic ring is opened, leading to aliphatic compounds that can enter central metabolic pathways. |
This table represents a generalized pathway for short-chain phthalates.
Anaerobic Degradation Mechanisms
In the absence of oxygen, the biodegradation of phthalates proceeds through different metabolic routes. The initial hydrolysis step to phthalic acid is common to both aerobic and anaerobic pathways. d-nb.info However, the subsequent degradation of the aromatic ring occurs via a distinct mechanism. Anaerobic bacteria activate the phthalic acid to a coenzyme A (CoA) thioester, such as phthaloyl-CoA. d-nb.infonih.gov This activated intermediate is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov Benzoyl-CoA is then further metabolized through various reduction and ring-opening reactions. The degradation of phthalates under anaerobic conditions can sometimes be slower than under aerobic conditions and may require the cooperative action of different microbial species. d-nb.info
Microbial Community Dynamics in Degradation
Microbial communities in various environments, such as soil, sediment, and activated sludge, have demonstrated the ability to degrade phthalates. researchgate.netnih.gov Often, a consortium of different microbial species works together to achieve complete degradation. plos.orgnih.gov For instance, studies on the degradation of the high-molecular-weight phthalate di-(2-ethylhexyl) phthalate (DEHP) have shown that complex microbial communities are involved. nih.govplos.orgnih.gov While specific community dynamics for DEEP are not detailed in the available literature, it is expected that similar microbial consortia capable of degrading other phthalates would also be effective against DEEP. The presence of other organic pollutants can sometimes inhibit the degradation of phthalates. For example, the presence of nonylphenol or certain polycyclic aromatic hydrocarbons has been found to delay phthalate degradation. nih.gov
Identification of Biodegrading Microorganisms
A variety of microorganisms capable of degrading phthalate esters have been isolated and identified. Most of these have been studied for their ability to degrade more common phthalates like DEHP, DBP, and DEP. researchgate.net Given the structural similarities, it is likely that many of these organisms can also degrade this compound. Genera such as Rhodococcus, Gordonia, Pseudomonas, Bacillus, Sphingomonas, and Corynebacterium are frequently cited for their phthalate-degrading capabilities. researchgate.netplos.orgnih.govnih.gov
Table 2: Examples of Bacteria Capable of Degrading Short- and Medium-Chain Phthalates
| Microorganism | Phthalate Degraded | Source |
|---|---|---|
| Sphigomonas sp. (Strain DK4) | Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP) | nih.gov |
| Corynebacterium sp. (Strain O18) | Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP) | nih.gov |
| Paenarthrobacter sp. (Strain PH1) | Diethyl phthalate (DEP), Di-isobutyl phthalate (DIBP) | researchgate.net |
| Rhodococcus sp. (Strain JDC-11) | Di-n-butyl phthalate (DBP) | jmb.or.kr |
| Gordonia sp. | Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP) | nih.gov |
| Enterobacter spp. (Strain YC-IL1) | Di-(2-ethylhexyl) phthalate (DEHP) and other PAEs | mdpi.com |
This table lists microorganisms that degrade phthalates structurally similar to this compound and are therefore potential degraders of DEEP.
Abiotic Degradation Processes
While biodegradation is the main route for the removal of phthalates from the environment, abiotic processes can also contribute to their transformation, albeit generally at a slower rate. researchgate.net
Hydrolysis Rates
Table 3: General Factors Influencing Phthalate Hydrolysis
| Factor | Influence on Hydrolysis Rate |
|---|---|
| pH | The rate is generally slow at neutral pH and increases in acidic (pH < 6) and alkaline (pH > 8) conditions. researchgate.net |
| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. |
| Structure | The length and branching of the alkyl chains can create steric hindrance, potentially affecting the rate of hydrolysis. nih.gov |
Photolysis Mechanisms
Photolysis, or degradation by light, is a significant pathway for the transformation of phthalates in the atmosphere. For Di(methoxyethyl) phthalate (DMEP), and by extension DEEP, the molecule contains chromophores—parts of the molecule that absorb light—capable of absorbing ultraviolet (UV) radiation at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. echemi.com This absorption can lead to direct photolysis.
The most critical atmospheric degradation process for these compounds is indirect photolysis, specifically the reaction with photochemically-produced hydroxyl radicals (•OH). canada.ca Modeling studies for DMEP estimate the half-life for this vapor-phase reaction to be between 6.6 and 20 hours. canada.caechemi.com This relatively rapid degradation indicates that DEEP is likely not persistent in the atmosphere. canada.ca
In aquatic environments, photolysis rates can be influenced by other dissolved substances. For other phthalates like Diethyl Phthalate (DEP) and Di(2-ethylhexyl) Phthalate (DEHP), the presence of substances such as nitrate, iron ions, and fulvic acids can accelerate photodegradation by generating additional reactive species, including hydroxyl radicals. nih.govcdc.govnih.gov The degradation process typically involves the oxidative breakdown of the ether and ester side chains. nih.gov
Sorption to Environmental Matrices (e.g., soil, sediment, particulate matter)
Sorption to solid environmental matrices like soil and sediment is a key process that governs the mobility and bioavailability of phthalates. This tendency is strongly related to a compound's hydrophobicity, often quantified by the octanol-water partition coefficient (Kow) and the organic carbon-normalized sorption coefficient (Koc).
For DEEP, the reported Log Kow value is 2.10. publish.csiro.au This suggests a low to moderate tendency to sorb to organic matter. In comparison, its analogue DMEP has a wide range of reported Log Kow values (0.04 to 2.9) and a very low estimated Koc value of 38, which implies very high mobility in soil. canada.cacanada.caechemi.com Based on these values, DEEP and DMEP are not expected to partition significantly into sediments from the water column. canada.ca However, field studies have detected DMEP in river sediments, indicating that some level of sorption does occur. researchgate.net
In general, the sorption of phthalates to soil and sediment is a primary factor influencing their environmental transport. cdc.gov For less hydrophobic phthalates like DEEP, partitioning into the aqueous phase is more significant compared to highly hydrophobic phthalates like DEHP (Log Kow ~7.5), which sorb strongly to soil and sediment. peerj.comwho.intgreenfacts.org
Volatilization from Aqueous and Solid Phases
Volatilization determines the transfer of a chemical from a liquid or solid phase to the air. This process is governed by the compound's vapor pressure and its Henry's Law constant.
The analogue DMEP has a moderate vapor pressure (0.03 Pa at 25°C) and a very low estimated Henry's Law constant (e.g., 9.96 x 10⁻⁴ Pa·m³/mol). canada.cacanada.ca A low Henry's Law constant indicates that the compound is not likely to volatilize significantly from water surfaces. canada.caechemi.com Similarly, based on its vapor pressure, DMEP is not expected to volatilize readily from dry soil surfaces. canada.caechemi.com Given the structural similarity, DEEP is expected to exhibit comparable behavior with low volatility from both aqueous and solid phases. While volatilization from consumer products can be a source of indoor air contamination, significant transfer from soil or water to the atmosphere is not a dominant fate process for these specific glycol ether phthalates. iarc.fr
Bioaccumulation and Bioconcentration Potential in Ecosystems
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated from its Log Kow value and measured using the bioconcentration factor (BCF) or bioaccumulation factor (BAF).
DEEP has a Log Kow of 2.10, which suggests a low potential for bioaccumulation. publish.csiro.au This is strongly supported by data for its analogue, DMEP. The low experimental Log Kow of DMEP (as low as 0.04) indicates it does not have a propensity to bioaccumulate. canada.ca Quantitative Structure-Activity Relationship (QSAR) models predict a very low BCF of 1.4 and a BAF of 0.9555 L/kg for DMEP, values far below the regulatory concern threshold of 2000 or 5000. canada.caechemi.com These models indicate that DMEP is not expected to bioconcentrate or biomagnify in the food web. canada.ca Studies on a range of lower molecular weight phthalates have similarly concluded they have a low potential to biomagnify, in part due to metabolic transformation in organisms. industrialchemicals.gov.au
Table 2: Estimated Bioaccumulation and Bioconcentration Factors for DMEP
| Parameter | Model/Method | Predicted Value (L/kg) | Conclusion | Reference |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | QSAR Model (from Log Kow) | 1.4 | Low potential | echemi.com |
| Bioaccumulation Factor (BAF) | Modified Gobas BAF model | 0.9555 | Low potential | canada.ca |
Global Environmental Transport Modeling
Global environmental transport models are used to predict a chemical's potential to travel long distances from its source, a key criterion for classification as a persistent organic pollutant (POP). Key inputs for these models include a substance's persistence in air and water, volatility, and bioaccumulation potential.
No specific long-range transport modeling studies have been conducted for this compound. However, its environmental fate can be inferred from its physicochemical properties and the behavior of its analogue, DMEP. The estimated atmospheric half-life of DMEP is short (6.6 to 20 hours) due to rapid photolysis. canada.caechemi.com This lack of persistence in the atmosphere severely limits its potential for long-range transport.
Furthermore, its low volatility and low bioaccumulation potential mean it does not fit the profile of a typical global pollutant. canada.ca Modeling studies of other phthalates in marine environments show that while some of the more persistent members like DMP and DEP can undergo atmospheric transport, others are removed more quickly. acs.org Based on the available data, DEEP is likely to reside predominantly in the water or soil compartments near its point of release and undergo relatively rapid degradation, making significant global transport unlikely. canada.ca
Remediation and Mitigation Strategies for Diethoxyethyl Phthalate Contamination
Bioremediation Technologies
Bioremediation is a cost-effective and environmentally friendly approach that utilizes microorganisms to break down contaminants into less harmful substances. nih.gov The primary mechanism for the environmental breakdown of phthalate (B1215562) esters is aerobic biodegradation. researchgate.net The initial step in the biodegradation of phthalate esters involves hydrolysis by esterases, which releases the phthalate moiety and the corresponding alcohols. d-nb.info
While specific microbial degradation pathways for Diethoxyethyl phthalate have not been extensively documented, studies on similar compounds like diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP) show that various bacteria and fungi are capable of using them as a sole source of carbon and energy. d-nb.infoegranth.ac.in
In Situ Bioremediation Approaches
In situ bioremediation involves treating contaminated soil or groundwater in its original location, which avoids the costs and risks associated with excavation. epa.gov For phthalate contamination, common in situ techniques include:
Bioventing: This process stimulates indigenous aerobic microorganisms by supplying air or oxygen to the unsaturated (vadose) zone of the soil. mdpi.com A feasibility study on soil contaminated with DEHP demonstrated that bioventing could achieve 89% degradation over 76 days, suggesting its potential for treating soils contaminated with other phthalates like DEEP. acs.org
Biosparging: Similar to bioventing, biosparging involves injecting pressurized air below the water table to increase oxygen concentrations and stimulate aerobic biodegradation in the saturated zone. greensoilgroup.com This method was part of a successful full-scale remediation strategy for a site contaminated with DEHP, where it helped create aerobic conditions to enhance microbial activity. greensoilgroup.com
Bioslurping: This technique combines elements of bioventing and vacuum-enhanced free-product recovery to remediate sites with light non-aqueous phase liquids (LNAPLs) floating on the water table. It was effectively used in the remediation of a DEHP-contaminated site to remove the pure phase product while stimulating biodegradation. greensoilgroup.com
However, the effectiveness of in situ methods can be limited by factors such as soil permeability and the distribution of the contaminant. nih.gov For instance, pilot-scale tests for DEHP contamination in a tropical soil indicated that the contaminant was strongly retained in the superficial layer, making in situ bioremediation via infiltration unfeasible in that specific case. nih.gov
Ex Situ Bioremediation Techniques
Ex situ techniques involve the excavation of contaminated soil or the pumping of groundwater for treatment in a controlled, above-ground environment. epa.gov This allows for greater control over conditions like temperature, pH, and nutrient levels.
Slurry-Phase Bioreactors: Contaminated soil is mixed with water to form a slurry in a reactor, where conditions are optimized for microbial degradation. This technique has been shown to be highly effective for phthalates. A pilot-scale study using a slurry-phase reactor to treat 150 kg of soil contaminated with DEHP (100 mg/kg) achieved 99% removal in 49 days. nih.gov Another study on a Brazilian soil contaminated with a mix of plasticizers, including various phthalates, used a slurry-phase reactor with acclimated microorganisms and achieved removal efficiencies of over 61% for all phthalates within 120 days. scielo.brscielo.br
Landfarming: Contaminated soil is excavated and spread over a lined treatment area. The soil is periodically tilled to enhance aeration, and nutrients and water are added to optimize microbial activity. Land treatment is a commonly used ex situ technology for bioremediation at Superfund sites. epa.gov
Composting: This process involves mixing contaminated soil with organic materials such as manure or agricultural waste to create a compost pile. The metabolic activity of the microorganisms generates heat, which can accelerate the degradation of contaminants. Composting has been successfully used to degrade DBP and DEHP in soil, with the addition of compost significantly speeding up the biodegradation process. researchgate.net
Table 1: Examples of Ex Situ Bioremediation Studies on Phthalates
| Phthalate | Bioremediation Technique | Initial Concentration | Removal Efficiency | Duration | Reference |
|---|---|---|---|---|---|
| DEHP | Slurry-Phase Bioreactor | 100 mg/kg | 99% | 49 days | nih.gov |
| DBP | Slurry-Phase Bioreactor | 120 mg/kg | 83% | 120 days | scielo.br |
| DEHP | Slurry-Phase Bioreactor | 1480 mg/kg | 62% | 120 days | scielo.br |
| DBP | Composting | Not specified | >90% | 5 days | researchgate.net |
| DEHP | Composting | Not specified | >90% | 9 days | researchgate.net |
Bioaugmentation and Biostimulation Strategies
To enhance the rate and extent of bioremediation, bioaugmentation and biostimulation strategies are often employed.
Bioaugmentation: This involves the introduction of specific, pre-selected microorganisms or microbial consortia with known phthalate-degrading capabilities to a contaminated site. bohrium.com This is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant. For example, a consortium of three Pseudomonas species showed more efficient degradation of DEHP (up to 96.6% after 30 days) compared to individual strains. egranth.ac.in Similarly, co-culturing different bacterial species has been shown to be necessary for the complete degradation of certain phthalate esters. d-nb.infoiwaponline.com
Biostimulation: This strategy focuses on stimulating the existing native microbial population by adding nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or other amendments to optimize conditions for growth and degradation. acs.org In slurry-phase reactor studies of DEHP-contaminated soil, the addition of nitrogen and phosphorus was shown to increase the natural degradation rate. acs.org
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govnih.gov These processes are effective for a wide range of stable organic molecules, including phthalate esters. researchgate.net
Common AOPs applicable to phthalate remediation include:
Ozonation (O₃): Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or ultraviolet light (UV/O₃) can significantly enhance the generation of •OH radicals, leading to faster and more complete degradation. nih.govmui.ac.ir A study on diethyl phthalate (DEP) found that the O₃/H₂O₂ process could remove 99.9% of an initial 20 mg/L concentration within 120 minutes. mdpi.com The UV/O₃ process improved DEHP removal efficiency to 80% in 30 minutes, compared to 50% for ozonation alone and 43% for UV alone. mui.ac.ir
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. It is a common and effective AOP for degrading a wide range of wastewater pollutants. researchgate.net
Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton), which promotes the recycling of ferric iron (Fe³⁺) back to Fe²⁺, allowing for the generation of more radicals.
Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These processes utilize persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) activated by heat, UV light, or transition metals to generate sulfate radicals (SO₄•⁻). Sulfate radicals have a higher oxidation potential than hydroxyl radicals and are effective over a broader pH range. nih.gov A study on phthalic acid removal using a UV/S₂O₈²⁻/Fe²⁺ process achieved 98% removal under optimal conditions. jbums.org
Table 2: Efficiency of Advanced Oxidation Processes for Phthalate Removal
| Phthalate | AOP Method | Initial Concentration | Removal Efficiency | Conditions | Reference |
|---|---|---|---|---|---|
| DEP | O₃/H₂O₂ | 20 mg/L | 99.9% | 120 min ozonation, 40 mg/L H₂O₂ | mdpi.com |
| DEHP | UV/O₃ | 5 mg/L | 80% | 30 min treatment | mui.ac.ir |
| Phthalic Acid | UV/Na₂S₂O₈/Fe²⁺ | 5 mg/L | 98% | pH 11, 60 min | jbums.org |
| DEHP | Ozonation | 5 mg/L | 50% | 30 min treatment | mui.ac.ir |
Adsorption-Based Removal Methods
Adsorption is a physical process where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid material (adsorbent). mdpi.com It is an effective method for removing organic pollutants from water, though it transfers the pollutant from one phase to another rather than destroying it. researchgate.net
Activated Carbon (AC): Activated carbon is the most widely used adsorbent due to its large surface area, porous structure, and high affinity for organic compounds. researchgate.net Commercial activated carbons have demonstrated high adsorption capacities for various phthalates. For example, one type of AC showed an adsorption capacity of up to 858 mg/g for diethyl phthalate (DEP). nih.gov Studies have also shown that activated carbon produced from waste materials, such as Albizzia Julibrissin pods, can be highly effective. mdpi.com The adsorption mechanism for phthalates on activated carbon is often governed by dispersive interactions between the π electrons of the phthalate's aromatic ring and the graphene planes of the carbon. nih.gov
Biochar: Biochar is a charcoal-like material produced from the pyrolysis of biomass. It is considered a low-cost alternative to activated carbon. mdpi.com Biochar has been shown to be effective in the remediation of DEHP-contaminated soil, where its application enhanced the adsorption of DEHP and increased soil microbial diversity, which in turn contributed to the compound's degradation. nih.gov
Other Adsorbents: Various other materials have been investigated for phthalate adsorption, including chitosan, clays, and certain types of biomass like activated sludge. researchgate.net
Table 3: Adsorption Capacities of Activated Carbon for Various Phthalates
| Phthalate | Adsorbent | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Diethyl Phthalate (DEP) | Commercial Activated Carbon | 858 | nih.gov |
| Dibutyl Phthalate (DBP) | Activated Carbon | 220 | epa.gov |
| bis(2-Ethylhexyl) phthalate (DEHP) | Activated Carbon | 11,300 | epa.gov |
| Dibutyl Phthalate (DBP) | AC from Albizia julibrissin pods | 977 | mdpi.com |
Membrane Separation Technologies
Membrane separation is a technology that uses a physical barrier—a membrane—to separate molecules of different sizes and chemical properties. scirp.org Pressure-driven membrane processes are particularly relevant for removing contaminants like phthalates from water. researchgate.net
Reverse Osmosis (RO): RO uses a dense, semi-permeable membrane and high pressure to force water through while blocking larger molecules and ions. With a pore size of less than 1 nm, RO is highly effective at removing a wide range of contaminants, including phthalates. nih.gov
Nanofiltration (NF): NF membranes have slightly larger pores (1-10 nm) than RO membranes and operate at lower pressures. nih.gov They are effective at removing multivalent ions and small organic molecules. Studies have shown that NF can achieve very high rejection rates for phthalates, often exceeding 99%. nih.gov In one study comparing different membranes, a nanofiltration membrane (NF-DS5DK) demonstrated nearly 99.9% removal for DEP, DBP, and DEHP. researchgate.netnih.gov
Ultrafiltration (UF): UF membranes have larger pores (2-100 nm) and are generally used to remove macromolecules and particles. nih.gov While standard UF may have lower efficiency for small molecules like phthalates, a novel molecularly imprinted ultrafiltration membrane (MIUM) specifically designed for dibutyl phthalate (DBP) achieved over 92% rejection. mdpi.com
Membrane Bioreactors (MBR): An MBR combines a biological treatment process (like activated sludge) with membrane filtration (typically microfiltration or ultrafiltration). scirp.org This integrated system confines the biomass, allowing for high concentrations of microorganisms and efficient biological degradation, while the membrane provides high-quality effluent free of suspended solids. scirp.org A lab-scale MBR system was able to achieve up to 29% removal of DEHP, with mass balance analysis indicating that adsorption to sludge was a major removal mechanism in that particular setup. scirp.org
Table 4: Phthalate Removal Efficiency by Membrane Technologies
| Phthalate(s) | Membrane Type | Pressure | Removal Efficiency | Reference |
|---|---|---|---|---|
| DEP, DBP, DEHP | Nanofiltration (NF-DS5DK) | 2.0 MPa | ~99.9% | researchgate.netnih.gov |
| DEP, DBP, DEHP | Reverse Osmosis (RO-DS3SE) | 2.0 MPa | 97.6% - 99.9% | researchgate.net |
| DBP | Nanofiltration (NF3) | Not Specified | 92.5% - 98.8% | nih.gov |
| DBP | Molecularly Imprinted Ultrafiltration (MIUM) | 0.2 MPa | 92.87% | mdpi.com |
| DEHP | Membrane Bioreactor (MBR) | Not Specified | up to 29% | scirp.org |
Sustainable Management of Phthalate-Containing Materials
The sustainable management of materials containing phthalates is a critical area of environmental science, focusing on minimizing their release and impact throughout a product's lifecycle. This involves a multi-faceted approach encompassing responsible manufacturing, use, and end-of-life processing. Key pillars of this strategy include the development and adoption of safer, non-phthalate alternatives, the implementation of advanced recycling technologies, and adherence to stringent regulatory frameworks.
For the broader class of phthalates, sustainable management practices are actively being researched and implemented. These include:
Closed-Loop Recycling: These systems aim to recover and reuse materials within the same industry or product cycle, which can reduce the demand for virgin plastics and minimize the environmental footprint of phthalates. nih.gov However, the presence of phthalates can complicate recycling processes by contaminating other materials and affecting the quality of the recycled product. nih.gov
Chemical Recycling: This emerging technology breaks down plastic waste into its basic molecular components. nih.gov This process allows for the recovery of pure materials that are free from contaminants like phthalates, making them suitable for producing new, high-quality plastics. nih.gov
Development of Alternatives: A significant push towards sustainability involves replacing regulated phthalates with safer alternatives. These include bio-based plasticizers derived from renewable sources like soybean or castor oil, as well as non-phthalate plasticizers such as adipates, citrates, and terephthalates. chemicalbook.comgreenfacts.org For example, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and epoxidized soybean oil (ESBO) are marketed as safer alternatives for sensitive applications. greenfacts.org
Life Cycle Assessment (LCA): LCA is a methodological tool used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to disposal or recycling. google.comacs.org Such assessments are crucial for comparing the environmental performance of phthalate-containing products with their alternatives and for identifying stages where sustainability improvements can be made. google.comacs.org
Data on this compound:
Regulatory Context:
Regulatory bodies worldwide, such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), have restricted the use of several phthalates, particularly in consumer products like toys, food contact materials, and cosmetics. cymitquimica.comcymitquimica.comtandfonline.com These regulations are typically based on extensive toxicological data and risk assessments for specific, high-volume phthalates. For instance, the EU's REACH regulation lists several phthalates as Substances of Very High Concern (SVHC). cymitquimica.com There is little evidence of such specific regulatory assessment or restriction being applied to this compound, likely due to its lower production volume or a lack of comprehensive data.
Policy, Regulatory Science, and Future Research Directions
Current Regulatory Frameworks and Assessments for Phthalates
The regulation of phthalates, a class of chemicals used to enhance the flexibility and durability of plastics, is a complex and evolving field. pillsburylaw.com In the United States, the Environmental Protection Agency (EPA) regulates various phthalates under several statutes. pillsburylaw.com For instance, certain phthalates are listed as "total toxic organics" under the Clean Water Act and as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). pillsburylaw.com The Consumer Product Safety Commission (CPSC) also prohibits specific phthalates in children's toys at concentrations exceeding 0.1% by weight. pillsburylaw.com In 2009, the EPA initiated a Phthalate (B1215562) Action Plan and subsequently designated several phthalates as high-priority substances for risk evaluation under the Toxic Substances Control Act (TSCA). pillsburylaw.com
The European Union has also implemented comprehensive regulations for phthalates. compliancegate.com The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation restricts several phthalates, including DEHP, DBP, BBP, and DIBP, in consumer products. vinylplus.eu The RoHS (Restriction of Hazardous Substances) Directive limits the use of certain phthalates in electrical and electronic equipment. compliancegate.comvinylplus.eu Furthermore, the Toy Safety Directive prohibits the use of substances classified as carcinogenic, mutagenic, or reprotoxic (CMR) in toys. compliancegate.com
A number of phthalates have been identified as priority pollutants by regulatory and scientific bodies. The U.S. EPA has classified six phthalate esters as priority hazardous pollutants. mdpi.com Similarly, the European Commission has included certain phthalates in its list of priority substances. nih.gov
Challenges in Risk Assessment and Management for Diethoxyethyl Phthalate
The risk assessment of phthalates, including this compound, presents several challenges for researchers and regulators. A primary difficulty lies in quantifying the low concentrations of these compounds in various matrices, such as food, human tissues, and environmental samples. nih.gov Cross-contamination in laboratory settings during analysis is another significant hurdle due to the widespread use of plastics in lab equipment. nih.gov
The ubiquitous nature of phthalates leads to widespread human exposure through various routes, including ingestion of contaminated food, dermal absorption from personal care products, and inhalation. nih.gov This widespread and continuous exposure makes it difficult to pinpoint specific sources and assess the associated risks accurately. rti.org
For specific phthalates like di(methoxyethyl)phthalate (DMEP), a substance structurally similar to this compound, health authorities have noted that while exposure from the environment is expected to be low, the primary health concerns are developmental and reproductive toxicity. canada.ca The assessment of such compounds often relies on limited substance-specific data, necessitating the use of information from related compounds. canada.caindustrialchemicals.gov.au There are also uncertainties regarding market availability, potential for substitution, and the irreversible nature of some health effects, which calls for a cautious approach to risk management. industrialchemicals.gov.au
Development of Integrated Research Methodologies
To better understand the complex relationship between phthalate exposure and health outcomes, researchers are developing integrated methodologies. These approaches aim to bridge the gap between exposure science, toxicology, and epidemiology. researchgate.netnih.gov
One such framework involves integrating exposure and pharmacokinetic models to translate phthalate concentrations in consumer products into population-scale risks. researchgate.net This "source-to-outcome" approach can help identify the most significant sources of exposure for different phthalates. researchgate.net Another innovative strategy combines the Aggregate Exposure Pathway (AEP) and Adverse Outcome Pathway (AOP) frameworks. nih.gov This integrated approach allows for a more comprehensive cumulative risk assessment by linking exposure sources to molecular-level toxicological effects. nih.gov
Wastewater-based epidemiology is another novel method being developed to assess population-level exposure to endocrine-disrupting compounds like phthalates. epa.ie This technique offers a cost-effective way to gather real-time data on exposure risks. epa.ie Furthermore, the development of robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for accurately monitoring phthalate levels in various environmental and biological samples. epa.iepublichealthtoxicology.com
Collaborative Research Initiatives and Data Sharing Platforms
Addressing the challenges posed by phthalates requires collaboration among researchers, regulatory agencies, and industry stakeholders. Several initiatives and platforms have been established to facilitate this cooperation and promote data sharing.
Substance Information Exchange Forums (SIEFs) are collaborative platforms where stakeholders can share data and information on chemical substances, playing a crucial role in toxicology research. numberanalytics.com In addition to SIEFs, various other data-sharing platforms and initiatives exist, such as toxicology databases like TOXNET and collaborative research projects. numberanalytics.com
The European Human Exposome Network (EHEN) and the International Human Exposome Network (IHEN) are large-scale initiatives aimed at systematically studying the impact of environmental factors on health. europa.eu These networks emphasize the importance of data harmonization and cross-border data sharing to advance exposome research. europa.eu The Environmental influences on Child Health Outcomes (ECHO) program in the U.S. is another example of a collaborative research initiative that investigates the effects of a broad range of early environmental exposures, including phthalates, on child health and development. echochildren.orgechochildren.org Such collaborative efforts are essential for generating the robust scientific evidence needed to inform public health policies and regulatory decisions. hilarispublisher.com
Q & A
Basic: What are the key physicochemical properties of diethoxyethyl phthalate, and how do they influence experimental design in environmental fate studies?
This compound (CAS RN: 605-54-9) has a molecular weight of 310.35 g/mol, a melting point of 185°C, and a boiling point of 310°C. Its aqueous solubility is approximately 0.01 g/L at 25°C, which is critical for predicting environmental partitioning and bioavailability in toxicity assays . Researchers should prioritize solubility and vapor pressure measurements to model its behavior in aquatic systems and optimize extraction protocols (e.g., solid-phase extraction for low-solubility compounds). These properties also inform dosing strategies in ecotoxicology studies to avoid phase separation artifacts .
Basic: What analytical methods are validated for detecting this compound in environmental matrices, and what are their limitations?
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method, with detection limits in the parts-per-billion (ppb) range. However, contamination from laboratory plastics (e.g., tubing, containers) can introduce false positives . High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is less prone to contamination but has lower sensitivity. Researchers must include procedural blanks and use glassware pre-washed with high-purity solvents to mitigate background interference .
Advanced: How can researchers address data contradictions in this compound toxicity studies, particularly regarding oxidative stress endpoints?
Discrepancies in oxidative stress data (e.g., lipid peroxidation vs. glutathione depletion) often arise from differences in exposure duration, model organisms, or metabolite profiling. To resolve these, adopt standardized protocols such as the OECD Test Guideline 413 (subchronic inhalation toxicity) and integrate metabolomic profiling (e.g., LC-MS/MS) to track specific metabolites like mono-ethoxyethyl phthalate. Cross-validation with in vitro models (e.g., HepG2 cells) can isolate compound-specific effects from confounding factors .
Advanced: What experimental controls are critical when studying this compound’s endocrine-disrupting potential in in vivo models?
Include positive controls (e.g., diethylhexyl phthalate [DEHP] for anti-androgenic effects) and vehicle controls (e.g., corn oil) to distinguish compound-specific effects from systemic artifacts. Measure urinary metabolites to confirm bioavailability and use sham-exposed cohorts to account for stress-induced hormonal fluctuations. Rigorous statistical power analysis (≥80%) is essential due to high inter-individual variability in endocrine responses .
Advanced: How can solubility and partitioning coefficients be optimized for this compound in in vitro toxicokinetic models?
Use logP (octanol-water partition coefficient) values to predict membrane permeability. For low-solubility compounds like this compound, employ carriers such as dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to avoid cytotoxicity. Validate partitioning with radiolabeled tracers (e.g., ¹⁴C-labeled analogs) and compare results to computational models (e.g., EPI Suite™) to refine bioavailability assumptions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
While not classified as hazardous under OSHA standards, this compound requires precautions due to potential eye irritation (Safety Data Sheet recommendations):
- Use chemical-resistant gloves (nitrile) and safety goggles.
- Work in a fume hood to minimize inhalation of aerosols.
- Store in sealed containers away from heat sources (>156°C flashpoint) .
Advanced: How should researchers design cumulative risk assessments for this compound alongside other phthalates?
Adopt a tiered approach:
Tier 1: Use relative potency factors (RPFs) based on structural analogs (e.g., DEHP) for preliminary hazard indexing.
Tier 2: Conduct mixture toxicity assays (e.g., CA/IA models) to quantify additive/synergistic effects.
Tier 3: Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic interactions .
Advanced: What are the methodological challenges in quantifying this compound metabolites in human biomonitoring studies?
Key challenges include:
- Rapid glucuronidation of metabolites, requiring enzymatic hydrolysis (β-glucuronidase) for accurate measurement.
- Cross-reactivity in immunoassays; confirmatory analysis via GC-MS or LC-MS/MS is mandatory.
- Population variability in metabolic enzymes (e.g., CYP450 isoforms), necessitating stratified sampling .
Basic: How does this compound’s environmental persistence compare to other phthalates, and what implications does this have for field studies?
This compound has moderate persistence (half-life ~30 days in water) compared to DEHP (>100 days). Field sampling should prioritize sediment and biota in aquatic systems, as hydrophobic phthalates adsorb to organic matter. Use tandem mass spectrometry (MS/MS) to distinguish degradation products from parent compounds .
Advanced: What computational tools are available to predict this compound’s interaction with biological receptors?
Molecular docking software (e.g., AutoDock Vina) can model binding affinities to nuclear receptors (e.g., PPARγ, ERα). Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays. Cross-reference with ToxCast™ database to identify shared pathways with structurally related phthalates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
